Chemical properties of 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone
Chemical properties of 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone
An In-depth Technical Guide to the Chemical Properties of 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone
Abstract
This technical guide provides a comprehensive analysis of 2-(2,4-difluorophenyl)-1-(4-fluorophenyl)ethanone, a fluorinated diaryl ketone of significant interest to the pharmaceutical and agrochemical research sectors. While public domain data on this specific isomer is limited, this document synthesizes information from structurally analogous compounds and foundational chemical principles to offer a robust profile for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, spectroscopic signature, plausible synthetic routes, and inherent reactivity. A central focus is placed on the strategic role of its trifluorinated scaffold in medicinal chemistry, contextualized with established experimental protocols and safety guidelines. The objective is to equip researchers with the foundational knowledge required to effectively utilize this molecule in advanced synthesis and drug discovery programs.
Introduction: The Strategic Value of Fluorinated Ketone Scaffolds
2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone belongs to the class of diaryl ketones, a structural motif present in numerous biologically active compounds. Its defining feature is the presence of three fluorine atoms distributed across its two phenyl rings. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance critical drug-like properties.[1][2] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[2]
The subject molecule serves as a valuable intermediate, combining a reactive ketone functionality with a stable, electronically-tuned aromatic framework. The 2,4-difluorophenyl group and the 4-fluorophenyl group are common fixtures in pharmaceuticals, valued for improving pharmacokinetic profiles.[3][4] This guide provides the in-depth technical details necessary to leverage the unique chemical properties of this compound in a research and development setting.
Physicochemical and Spectroscopic Profile
Characterizing a novel or specialized intermediate is the foundational step in its application. The following data, compiled from analogous compounds and computational predictions, serves as a reliable reference for identity and purity assessment.
Core Chemical Properties
The fundamental properties of 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone are summarized below. These values are based on data for closely related isomers and precursors.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₉F₃O | Calculated |
| Molecular Weight | 250.22 g/mol | Calculated from formula. Analogous to CAS 1483427-28-6.[5] |
| IUPAC Name | 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone | N/A |
| Appearance | Expected to be a white to light yellow solid or liquid | Based on related compounds like 1-(4-fluorophenyl)ethanone (light yellow liquid) and 2-Chloro-1-(2,4-difluorophenyl)ethanone (white crystalline powder).[6][7] |
| Melting Point | Not specifically reported. Analogs suggest a low melting point. | For reference, 1-(4-fluorophenyl)ethanone has a melting point of 4 °C.[6][8] |
| Boiling Point | Not specifically reported. | 1-(4-fluorophenyl)ethanone boils at 196 °C.[6][8] |
| Solubility | Expected to be insoluble in water; soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Acetone, THF). | General property of non-polar organic compounds.[9] |
| Density | ~1.2-1.3 g/mL | Estimated from analogs like 1-(2,4-difluorophenyl)ethanone (~1.234 g/mL).[9] |
Spectroscopic Signature for Structural Verification
Spectroscopic analysis is critical for confirming the identity and purity of the target compound. Below are the predicted spectral characteristics, which are indispensable for reaction monitoring and final product validation.[10]
| Technique | Characteristic Features |
| ¹H NMR | ~4.3 ppm (s, 2H): Methylene protons (-CH₂-). Singlet due to no adjacent protons. ~7.0-8.2 ppm (m, 7H): Complex multiplets for the seven aromatic protons. The signals will be split by both adjacent protons (H-H coupling) and nearby fluorine atoms (H-F coupling), creating intricate patterns. |
| ¹³C NMR | ~195 ppm: Carbonyl carbon (C=O). ~110-165 ppm: Aromatic carbons. Signals for carbons bonded to fluorine will appear as doublets (due to C-F coupling). ~45 ppm: Methylene carbon (-CH₂-). |
| ¹⁹F NMR | Two distinct signals are expected: one for the single fluorine on the 4-fluorophenyl ring and another for the two different fluorine atoms on the 2,4-difluorophenyl ring, which would likely show coupling to each other. |
| IR Spectroscopy | ~1690 cm⁻¹: Strong C=O (ketone) stretching vibration. ~1600 cm⁻¹: C=C aromatic ring stretching. ~1150-1250 cm⁻¹: Strong C-F stretching vibrations. |
| Mass Spec (EI) | m/z 250: Molecular ion peak [M]⁺. Fragments: Expected fragments corresponding to the loss of fluorophenyl groups, such as m/z 123 ([C₇H₄FO]⁺) and m/z 127 ([C₇H₄F₂]⁺). |
The following workflow illustrates the logical process for characterizing the compound after synthesis.
Caption: Workflow for Synthesis, Purification, and Spectroscopic Validation.
Synthesis, Reactivity, and Stability
A deep understanding of a molecule's synthesis and reactivity is paramount for its effective use as a building block in more complex structures.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
A robust and industrially scalable method for preparing this ketone is the Friedel-Crafts acylation. This involves the reaction of 2-(2,4-difluorophenyl)acetyl chloride with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed two-step synthesis via Friedel-Crafts acylation.
Causality in Synthesis:
-
Step 1: The conversion of the carboxylic acid to the more reactive acyl chloride is necessary to drive the subsequent acylation. Thionyl chloride is a common and effective reagent for this transformation.
-
Step 2: The Lewis acid (AlCl₃) coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich fluorobenzene ring, primarily at the para position due to the directing effect of the fluorine atom and for steric reasons, to form the final ketone product.
Chemical Reactivity and Stability
-
Ketone Reactivity: The carbonyl group is the primary site of reactivity. It can undergo nucleophilic addition reactions, be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), or participate in reductive amination to form corresponding amines.
-
Influence of Fluorine: The electron-withdrawing nature of the fluorine atoms deactivates the phenyl rings towards electrophilic substitution but activates them towards nucleophilic aromatic substitution, although harsh conditions are typically required.
-
Stability and Storage: The compound is expected to be stable under normal laboratory conditions.[8] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong bases, and strong reducing agents.[6][8][11]
Applications in Drug Discovery and Development
The true value of 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone lies in its potential as a scaffold for creating new chemical entities with therapeutic potential.
-
Metabolic Blocking: The fluorine atoms, particularly on the 2,4-difluorophenyl ring, can serve as "metabolic blockers." They prevent oxidative metabolism (e.g., hydroxylation) at those positions by cytochrome P450 enzymes, a common strategy to increase a drug's half-life and oral bioavailability.[1]
-
Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and improve absorption. This is a critical parameter for drugs targeting the central nervous system or requiring good oral absorption.[2]
-
Enhanced Target Binding: The C-F bond can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with biological targets like enzymes and receptors, potentially increasing binding affinity and potency.
-
Versatile Intermediate: As a ketone, this molecule is a precursor to a wide array of other functional groups. For instance, α-bromination can produce a highly reactive intermediate ready for coupling with various nucleophiles, a common strategy in building complex drug molecules.[4]
Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar fluorinated ketones provides a strong basis for safe handling procedures.[6][11][12]
-
Hazard Identification: Assumed to be hazardous. May cause skin, eye, and respiratory irritation.[11][12] It is classified as a combustible liquid.[6]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Storage and Disposal:
Standardized Experimental Methodologies
The following protocols are standardized procedures that serve as a self-validating system for researchers working with this and similar compounds.
Protocol 1: General Procedure for Nuclear Magnetic Resonance (NMR) Analysis
This protocol ensures reproducible and high-quality data for structural elucidation.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[10]
-
Ensure the sample is fully dissolved; vortex gently if necessary.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (proton-decoupled).
-
If available, acquire a ¹⁹F NMR spectrum.
-
-
Data Processing: Process the spectra using appropriate software. Reference the solvent peak and perform integration and peak picking.
-
Analysis: Correlate the chemical shifts, coupling constants, and integrations with the expected structure as detailed in Section 2.2.
Protocol 2: General Procedure for Reduction of the Ketone to an Alcohol
This workflow describes a common transformation for this class of molecules.
-
Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of 2-(2,4-Difluorophenyl)-1-(4-fluorophenyl)ethanone in a suitable solvent like methanol or ethanol.
-
Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add 1.1 equivalents of sodium borohydride (NaBH₄) portion-wise, monitoring for gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by the slow addition of water or dilute HCl.
-
Reduce the solvent volume using a rotary evaporator.
-
Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude alcohol product.
-
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of the resulting alcohol product using the methods described in Protocol 1.
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Taylor & Francis Online. Fluorine in drug discovery: Role, design and case studies. [Link]
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Universitas Airlangga. (2024, January 30). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol.... [Link]
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Organic Syntheses. Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides.... [Link]
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NIST. Ethanone, 1-(4-fluorophenyl)-. [Link]
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Encyclopedia.pub. (2023, September 1). Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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